molecular formula C13H18N2 B2522908 N-Benzylidene(piperidin-4-yl)methanamine CAS No. 71207-29-9

N-Benzylidene(piperidin-4-yl)methanamine

Cat. No. B2522908
M. Wt: 202.301
InChI Key: OTYCRQJZOXMPSK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662836B2

Procedure details

Benzaldehyde (4.6 g; 0.044 mol) was added dropwise to a solution of 4-aminomethylpiperidine (5.0 g; 0.044 mol) in toluene (20 ml). The solution thus obtained was stirred for 3 h at room temperature. Then the solvent was removed by evaporation at reduced pressure and the residue was taken up twice with toluene to give the desired product that was used as such without further purification.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[NH:14]1[CH2:15][CH2:16][CH:11]([CH2:10][N:9]=[CH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed by evaporation at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC(CC1)CN=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.